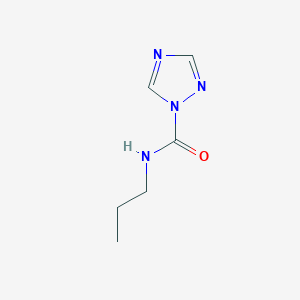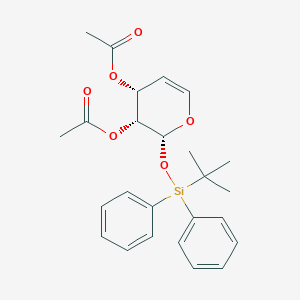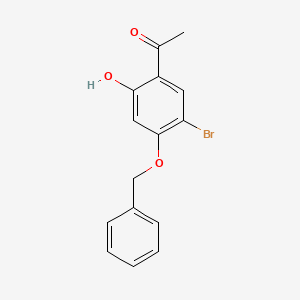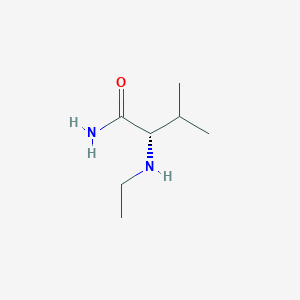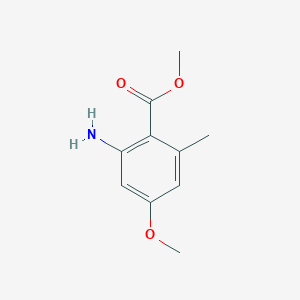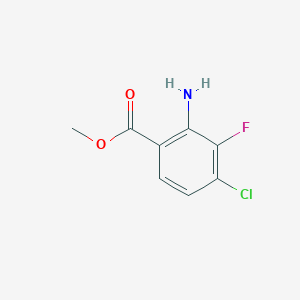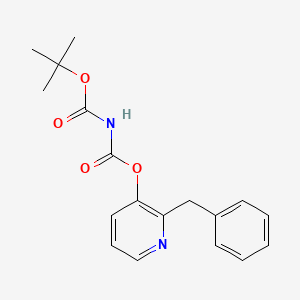
Boc-2-benzylpyridin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-2-benzylpyridin-3-ylcarbamate is a chemical compound with the molecular formula C18H20N2O4 and a molecular weight of 328.36 g/mol . It is commonly used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides . The Boc group (tert-butoxycarbonyl) can be removed under mild acidic conditions, making it a versatile tool in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-2-benzylpyridin-3-ylcarbamate can be synthesized through a multi-step process involving the protection of the amine group with the Boc group. The general synthetic route involves the reaction of 2-benzylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Boc-2-benzylpyridin-3-ylcarbamate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong acids are commonly used for deprotection.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Boc-2-benzylpyridin-3-ylcarbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Boc-2-benzylpyridin-3-ylcarbamate involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group .
Comparación Con Compuestos Similares
Similar Compounds
Boc-2-benzylpyridine: Similar in structure but lacks the carbamate linkage.
Boc-3-pyridylcarbamate: Similar protecting group but with a different substitution pattern on the pyridine ring.
Uniqueness
Boc-2-benzylpyridin-3-ylcarbamate is unique due to its specific substitution pattern and the presence of both the Boc group and the benzyl group on the pyridine ring. This combination provides unique reactivity and stability, making it a valuable tool in synthetic chemistry .
Propiedades
Número CAS |
1260810-99-8 |
|---|---|
Fórmula molecular |
C18H20N2O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
tert-butyl N-(2-benzylpyridin-3-yl)oxycarbonylcarbamate |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(22)20-16(21)23-15-10-7-11-19-14(15)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,20,21,22) |
Clave InChI |
WKOUJAJBDIMBGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(=O)OC1=C(N=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098592.png)
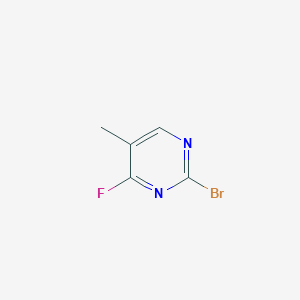

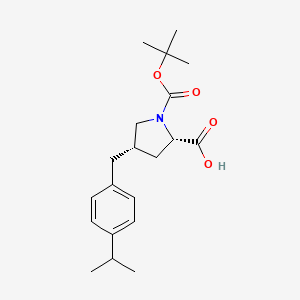
![4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13098615.png)
